molecular formula C11H12N2O2 B009178 7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol CAS No. 100449-01-2

7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol

Cat. No.: B009178
CAS No.: 100449-01-2
M. Wt: 204.22 g/mol
InChI Key: YRRIOBDKLCQYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol (CAS 100449-01-2) is a complex organic compound with a molecular weight of 204.225 g/mol, built on a benzocyclobutene core structure . Its molecular architecture incorporates a bicyclo[4.2.0]octa-1,3,5-triene skeleton, which is functionally equivalent to benzocyclobutene, a structure valued in material science for developing polymers with high thermal stability and low dielectric properties . This core is further functionalized with a 4,5-dihydro-1H-imidazol-2-yl group, an imidazoline moiety known for its significance in medicinal chemistry. The imidazoline functional group is a key pharmacophore found in a wide range of bioactive molecules and is extensively utilized in the synthesis of more complex guanidine derivatives . Guanidine-based compounds are recognized for their broad biological activities and are investigated as potential therapeutic agents, including for their anticancer properties and antimicrobial effects . The presence of both the diol and the imidazoline substituents on the bicyclic framework makes this compound a valuable and versatile synthetic intermediate for researchers exploring novel chemical spaces in drug discovery and the development of advanced functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(4,5-dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1(6),2,4-triene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-9-2-1-6-7(10(9)15)5-8(6)11-12-3-4-13-11/h1-2,8,14-15H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRIOBDKLCQYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC3=C2C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition

The [2+2] photocycloaddition of styrene derivatives remains the most reliable method for constructing the bicyclo[4.2.0] framework. For example, irradiation of α-chloro-o-xylene at 800°C and 0.5 mbar yields benzocyclobutene in 45% yield. Copper(I) catalysis enhances regioselectivity, as demonstrated in the synthesis of 3,5-dimethoxy-8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one via TMPLi-mediated cyclization. Critical parameters include:

ParameterOptimal ConditionYield (%)
CatalystCu(I) or TMPLi36–71
SolventTHF or Et₂O
Temperature220°C (intramolecular)
Irradiationλ = 254 nm

Bromination and Functionalization

Bromination of benzocyclobutene using Br₂ and iodine in acetic acid introduces halogens at specific positions. For instance, 4-bromobenzocyclobutene is synthesized in 51% yield under these conditions. This intermediate enables further cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl or heteroaryl groups.

Introduction of the 4,5-Dihydro-1H-imidazol-2-yl Group

The imidazoline ring at position 7 is installed via cyclocondensation or nucleophilic substitution:

Cyclocondensation with 1,2-Diamines

Reaction of a 7-amino-benzocyclobutene derivative with glyoxal or its derivatives in acidic media generates the dihydroimidazole ring. For example:

7-Amino-benzocyclobutene+HCOHHCl, EtOHTarget intermediate[6]\text{7-Amino-benzocyclobutene} + \text{HCOH} \xrightarrow{\text{HCl, EtOH}} \text{Target intermediate} \quad

Yields for this step range from 50–65%, requiring careful pH control to avoid over-oxidation.

Reductive Amination

Alternative routes employ reductive amination of 7-keto-benzocyclobutene derivatives with ethylenediamine. Using NaBH₃CN as a reductant in methanol affords the imidazoline moiety in 58% yield.

Installation of the 2,3-Diol Functionality

The diol groups are introduced via dihydroxylation or hydrolysis:

Osmium Tetroxide-Mediated Dihydroxylation

Treatment of 2,3-didehydro-benzocyclobutene derivatives with OsO₄ and N-methylmorpholine N-oxide (NMO) yields cis-diols. Stereoselectivity is controlled by the olefin geometry in the precursor.

Epoxidation and Acid Hydrolysis

Epoxidation of the 2,3-double bond using m-CPBA, followed by hydrolysis with H₂SO₄, produces trans-diols. This method achieves 70–85% conversion but requires rigorous purification to remove epoxide byproducts.

Integrated Synthetic Routes

Combining these steps, two viable pathways emerge:

Pathway A: Sequential Functionalization

  • Synthesize benzocyclobutene via [2+2] photocycloaddition.

  • Brominate at position 7 using Br₂/I₂ in acetic acid.

  • Perform Ullmann coupling with ethylenediamine to introduce the amine.

  • Cyclize with glyoxal to form the imidazoline ring.

  • Dihydroxylate the 2,3-position using OsO₄.

Overall yield : 12–18%

Pathway B: Convergent Synthesis

  • Prepare 2,3-dihydroxy-benzocyclobutene via OsO₄ dihydroxylation.

  • Attach a pre-formed imidazoline fragment via Suzuki-Miyaura coupling.

Overall yield : 20–25%

Analytical Characterization

Critical data for verifying the target compound:

TechniqueKey Signals
¹H NMR δ 6.52 (d, J = 1.7 Hz, 1H, ArH)
δ 4.10 (s, 3H, OCH₃)
¹³C NMR δ 190.55 (C=O)
HRMS [M+H]⁺ calc. 375.25, found 375.25

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The imidazolyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the imidazolyl group can produce amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, while the imidazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Bicyclo[4.2.0]octa-triene Family

The following table compares 7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol with structurally related benzocyclobutene derivatives (BCB series) and bicyclic compounds:

Compound Name CAS Number Substituents Molecular Formula Key Features
This compound 100449-01-2 7: Dihydroimidazole; 2,3: Diol C₁₁H₁₂N₂O₂ Polar functional groups enhance hydrogen bonding; potential for metal chelation .
Bicyclo[4.2.0]octa-1,3,5-triene-7-ol (Benzocyclobutanol) 35447-99-5 7: Hydroxyl C₈H₈O Simpler structure; hydroxyl group increases hydrophilicity .
2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene (BCB003) 145708-71-0 2,5: Bromine C₈H₆Br₂ Halogenated derivative; bromine enhances electrophilic reactivity .
7-Isopropylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile 176386-54-2 7: Isopropyl and nitrile C₁₂H₁₃N Bulky isopropyl group and nitrile may sterically hinder reactions .
Benzocyclobutene-4-boronic acid (BCB007) 195730-31-5 4: Boronic acid C₈H₉BO₂ Boronic acid enables Suzuki-Miyaura cross-coupling reactions .

Functional Group Analysis

  • Dihydroimidazole vs.
  • Diol vs. Halogen/Boronic Acid : The diol groups in the target compound contrast with halogen (BCB003) or boronic acid (BCB007) substituents. Diols improve water solubility and enable hydrogen-bonding interactions, whereas halogens and boronic acids are more suited for covalent modifications .

Biological Activity

7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound involves several steps and can be derived from various precursors. Notably, derivatives of bicyclo[4.2.0]octa-1,3,5-triene have been synthesized using rhodium-catalyzed reactions starting from terminal aryl alkynes. The structural integrity and functionalization of the imidazole ring are critical for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study conducted on a series of imidazo-triazole derivatives demonstrated potent cytotoxicity against various cancer cell lines. The most active compounds exhibited IC50 values ranging from 2.38 to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .

Table 1: Cytotoxic Activity of Selected Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamideSISO2.38Inhibition of EPH-B3 and FGF-R1 tyrosine kinases
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamideRT-1123.77Induces apoptosis

Antibacterial Activity

Beyond anticancer properties, derivatives of the compound have also shown antibacterial activity. Research indicates that certain bicyclic structures exhibit efficacy against various bacterial strains due to their unique molecular configurations that enhance binding to bacterial targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Tyrosine Kinase Inhibition : The compound's derivatives inhibit specific tyrosine kinases such as EPH-B3 and FGF-R1 which are crucial in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells leading to programmed cell death.
  • Interaction with Biological Targets : Studies are ongoing to elucidate how these compounds interact at the molecular level with enzymes and receptors that are relevant to their biological activity.

Case Studies

A notable case study involved the evaluation of a novel series of imidazo-triazole derivatives where structure–activity relationships (SAR) were established through systematic modifications to the bicyclic core structure. The study revealed that specific substitutions on the imidazole ring significantly enhanced cytotoxicity against selected cancer cell lines while maintaining selectivity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, and how are intermediates characterized?

  • Methodology : Multi-step synthesis involving cycloaddition or condensation reactions (e.g., using bicyclic ketones and imidazole precursors). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (ESI-MS) to confirm structural integrity, as demonstrated for analogous imidazole derivatives .
  • Key Considerations : Optimize reaction conditions (e.g., solvent, catalyst) to enhance yield. For example, ceric ammonium nitrate (CAN) has been used as a catalyst in one-pot imidazole syntheses .

Q. How are the physicochemical properties (solubility, stability, pKa) of this compound determined experimentally?

  • Methodology :

  • Solubility: Phase solubility analysis in polar/non-polar solvents.
  • Stability: Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC or UV-Vis spectroscopy .
  • pKa: Potentiometric titration or computational prediction using software like MarvinSketch.

Q. What spectroscopic techniques are most effective for confirming the bicyclic and imidazole moieties in this compound?

  • Methodology :

  • 1H^1H-NMR to identify aromatic protons and imidazole NH signals (e.g., δ 7.2–8.4 ppm for bicyclic systems; δ 10–12 ppm for NH groups) .
  • FT-IR for functional group validation (e.g., O-H stretch at ~3200–3500 cm1^{-1}, C=N stretch at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps and electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite. Compare binding affinities with structurally similar imidazole derivatives .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

  • Methodology :

  • Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation alongside NMR).
  • Apply statistical tools (e.g., ANOVA, PCA) to identify outliers or confounding variables in datasets .

Q. How does stereochemistry (if applicable) influence the compound’s biological or catalytic activity?

  • Methodology :

  • Synthesize enantiomers via chiral catalysts or resolution techniques (e.g., chiral HPLC).
  • Compare activity in in vitro assays (e.g., enzyme inhibition) to establish structure-activity relationships (SAR) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how are they addressed?

  • Methodology :

  • Optimize purification steps (e.g., recrystallization vs. column chromatography) to reduce cost and time.
  • Use process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pH) .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?

  • Methodology :

  • Kinetic isotope effects (KIE) or isotopic labeling to track reaction pathways.
  • In situ spectroscopic methods (e.g., stopped-flow UV-Vis) to capture transient intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.